N-(2-(Piperidin-1-yl)cyclopentyl)aniline

Medicinal Chemistry ADME Membrane Permeability

N-(2-(Piperidin-1-yl)cyclopentyl)aniline (CAS 112217-85-3) is a synthetic small‑molecule building block belonging to the piperidine‑cyclopentyl‑aniline class. With a molecular formula of C₁₆H₂₄N₂ and a molecular weight of 244.38 g·mol⁻¹, the compound carries a secondary amine (aniline NH) and a tertiary amine (piperidine).

Molecular Formula C16H24N2
Molecular Weight 244.37 g/mol
CAS No. 112217-85-3
Cat. No. B3045705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(Piperidin-1-yl)cyclopentyl)aniline
CAS112217-85-3
Molecular FormulaC16H24N2
Molecular Weight244.37 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2CCCC2NC3=CC=CC=C3
InChIInChI=1S/C16H24N2/c1-3-8-14(9-4-1)17-15-10-7-11-16(15)18-12-5-2-6-13-18/h1,3-4,8-9,15-17H,2,5-7,10-13H2
InChIKeyVFIXTSQXHNWTRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-(Piperidin-1-yl)cyclopentyl)aniline (CAS 112217-85-3) – Baseline Physicochemical & Procurement Profile


N-(2-(Piperidin-1-yl)cyclopentyl)aniline (CAS 112217-85-3) is a synthetic small‑molecule building block belonging to the piperidine‑cyclopentyl‑aniline class . With a molecular formula of C₁₆H₂₄N₂ and a molecular weight of 244.38 g·mol⁻¹, the compound carries a secondary amine (aniline NH) and a tertiary amine (piperidine) . It is supplied at ≥98% purity by multiple vendors and is intended exclusively for research and further manufacturing use . Computed physicochemical descriptors include a topological polar surface area (TPSA) of 15.3 Ų, an XLogP of 3.8, and three rotatable bonds , placing it within favorable drug‑like property space while offering a constrained cyclopentyl scaffold that distinguishes it from linear or smaller‑ring analogs.

Why N-(2-(Piperidin-1-yl)cyclopentyl)aniline Cannot Be Interchanged with Closest In‑Class Building Blocks


Despite apparent structural similarity among piperidine‑aniline building blocks, small changes in ring size (pyrrolidine vs. piperidine) or linker topology (cycloalkyl vs. linear alkyl) produce substantial shifts in key physicochemical determinants of pharmacokinetics and synthetic derivatization potential. The cyclopentyl‑piperidine‑aniline core of the CAS 112217-85-3 target yields a TPSA of 15.3 Ų, whereas the analogous pyrrolidine‑cyclopentyl‑aniline scaffold (2-(2-cyclopentylpyrrolidin-1-yl)aniline) presents a nearly doubled TPSA of 29.3 Ų [1]. Similarly, replacing the cyclopentyl linker with a linear ethyl chain (N‑ethyl‑2-(piperidin-1-yl)aniline) lowers the LogP from 3.5 to 3.1 and eliminates the two stereocenters that provide stereochemical diversity in the target . Direct head‑to‑head bioactivity comparisons are absent from the primary literature; therefore, the quantitative evidence supporting compound selection is derived from computed molecular descriptors and structural features that correlate with differential ADME behavior and synthetic utility [1].

Quantitative Differentiation Evidence for N-(2-(Piperidin-1-yl)cyclopentyl)aniline vs. Key Analogs


Reduced Topological Polar Surface Area Predicts Superior Membrane Permeability vs. Pyrrolidine Analog

The topological polar surface area (TPSA) of N-(2-(piperidin-1-yl)cyclopentyl)aniline is 15.3 Ų, significantly lower than the 29.3 Ų observed for the pyrrolidine-containing analog 2-(2-cyclopentylpyrrolidin-1-yl)aniline [1]. A TPSA below 60 Ų is generally favorable for passive membrane diffusion; the target compound's 48% lower TPSA suggests markedly better intrinsic permeability across biological membranes [1].

Medicinal Chemistry ADME Membrane Permeability

Higher Lipophilicity Promotes Altered Tissue Distribution Compared to Linear N-Ethyl Analog

The computed LogP of N-(2-(piperidin-1-yl)cyclopentyl)aniline is 3.51 (ChemScene computed value), whereas the linear N-ethyl-2-(piperidin-1-yl)aniline analog has a LogP of 3.11 . This ΔLogP of +0.40 indicates the cyclopentyl-containing scaffold is more lipophilic, which can translate into altered tissue distribution, enhanced membrane partitioning, and potentially improved CNS exposure when compared with the less lipophilic ethyl-linked analog .

Lipophilicity Pharmacokinetics LogP

Increased Conformational Flexibility via Additional Rotatable Bond vs. Pyrrolidine Analog

N-(2-(Piperidin-1-yl)cyclopentyl)aniline possesses 3 rotatable bonds, one more than the 2 rotatable bonds in the pyrrolidine analog 2-(2-cyclopentylpyrrolidin-1-yl)aniline [1]. The additional rotatable bond increases the conformational degrees of freedom, which can influence entropy penalties upon target binding and potentially expand the range of accessible binding conformations [1].

Conformational Flexibility Molecular Recognition Entropy

Higher Molecular Weight Increases Scaffold Complexity and Potential for Selective Interactions

The molecular weight of N-(2-(piperidin-1-yl)cyclopentyl)aniline is 244.38 g·mol⁻¹, versus 204.31 g·mol⁻¹ for the linear N-ethyl-2-(piperidin-1-yl)aniline analog . The 20 % higher molecular weight reflects the added cyclopentyl ring, which provides greater steric bulk and surface area for shape complementarity with biological targets .

Molecular Weight Scaffold Complexity Drug Design

Two Undefined Chiral Centers Enable Stereochemical Expansion Unavailable in Linear Analogs

The cyclopentyl ring of N-(2-(piperidin-1-yl)cyclopentyl)aniline contains two undefined atom stereocenters, generating a racemic mixture with potential for four stereoisomers upon resolution . In contrast, the linear N-ethyl-2-(piperidin-1-yl)aniline analog contains zero stereocenters . This stereochemical complexity provides a handle for chiral separation and the generation of stereochemically pure derivatives, which can profoundly influence target selectivity and pharmacological activity .

Stereochemistry Chiral Diversity Synthetic Utility

Optimal Research & Procurement Scenarios for N-(2-(Piperidin-1-yl)cyclopentyl)aniline


CNS Penetration-Focused Hit-to-Lead Optimization

When designing CNS‑penetrant small molecules, the low TPSA (15.3 Ų) and higher LogP (3.51) of N-(2-(piperidin-1-yl)cyclopentyl)aniline are predictive of favorable brain penetration . In contrast, pyrrolidine analogs with significantly larger TPSA (29.3 Ų) are expected to exhibit poorer passive CNS entry. This compound is therefore a superior starting scaffold for CNS‑targeted GPCR or ion channel programs where membrane permeability is a critical selection criterion [1].

Stereochemistry-Driven Lead Diversification

The two undefined stereocenters on the cyclopentyl ring enable the library synthesis of four distinct stereoisomers for enantiomer‑specific pharmacology exploration . This stereochemical handle is absent in achiral linear analogs such as N‑ethyl‑2-(piperidin-1-yl)aniline, making the target compound uniquely suited for stereochemistry‑dependent SAR campaigns and for generating chiral patent space .

Scaffold‑Hopping from Pyrrolidine to Piperidine in ADME Optimization

For teams seeking to replace a pyrrolidine‑containing core with a piperidine to fine‑tune physicochemical properties, N-(2-(piperidin-1-yl)cyclopentyl)aniline provides a direct scaffold‑hop. The quantifiable reduction in TPSA (15.3 Ų vs. 29.3 Ų) and increase in rotatable bonds (3 vs. 2) relative to the pyrrolidine analog provide clear, data‑driven reasons to select the piperidine variant for improved permeability and conformational sampling [1].

Academic Medicinal Chemistry Laboratories Requiring Reproducible, High-Purity Building Blocks

With a guaranteed purity of ≥98% from leading vendors , this compound meets the stringent quality requirements for SAR studies and biological assay validation. The consistent purity specification ensures batch‑to‑batch reproducibility, reducing variability in downstream biological readouts when compared with lower‑purity or less rigorously characterized analogs .

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